molecular formula C12H24O2 B7761377 Lauric Acid CAS No. 8000-62-2

Lauric Acid

Cat. No.: B7761377
CAS No.: 8000-62-2
M. Wt: 200.32 g/mol
InChI Key: POULHZVOKOAJMA-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Lauric acid, a medium-chain fatty acid, has several targets in the body. It interacts with various proteins and enzymes, including the Genome polyprotein in HRV-16, HRV-1A, and HRV-2 . It also interacts with the Hepatocyte nuclear factor 4-alpha , Phospholipase A2 , Very low-density lipoprotein receptor , and Glycolipid transfer protein in humans . These targets play crucial roles in various biological processes, including lipid metabolism and immune response.

Mode of Action

This compound exhibits antimicrobial effects against bacteria, viruses, and fungi . Its mode of action involves disrupting the lipid membrane of microorganisms, leading to their destruction . When ingested, this compound is converted to monolaurin in the digestive tract with the help of other enzymes . Monolaurin, derived from this compound, is more capable of fighting pathogens and has strong antibacterial properties .

Biochemical Pathways

This compound is metabolized in the body through various biochemical pathways. Unlike long-chain fatty acids that are absorbed through the lymphatic system, this compound is absorbed directly into the portal vein and transported to the liver . In the liver, it is converted to energy and other metabolites rather than being stored as fat . These metabolites include ketone bodies, which can be used by extrahepatic tissues, such as the brain and heart, as an immediate form of energy .

Pharmacokinetics

The pharmacokinetics of this compound is unique compared to other fatty acids. Approximately 25-30% of this compound is absorbed through the portal vein . Once absorbed, it is transported directly to the liver, where it is rapidly metabolized . This unique pathway allows for quicker metabolism and energy production, distinguishing this compound in nutritional and metabolic studies .

Result of Action

The action of this compound results in several molecular and cellular effects. It induces apoptosis in cancer cells and promotes the proliferation of normal cells by maintaining cellular redox homeostasis . This compound increases total serum lipoproteins more than many other fatty acids, but mostly high-density lipoprotein (HDL) . Its antimicrobial action helps in combating various pathogens and supporting immune function .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the skin’s natural barrier can affect the efficacy of this compound in skincare applications . This compound aids in repairing the skin barrier by strengthening its outermost layer, known as the stratum corneum . This enhances the skin’s ability to retain moisture and defend against environmental stressors .

Biochemical Analysis

Biochemical Properties

Lauric acid is easily absorbed and transported directly to the liver where it is converted to energy and other metabolites . It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound has been shown to have significant antimicrobial activity against gram-positive bacteria and a number of fungi and viruses .

Cellular Effects

This compound has various effects on different types of cells and cellular processes. It influences cell function by affecting cellular metabolism. For instance, this compound is known to contribute the least to fat accumulation among saturated fatty acids . It also has an impact on cell signaling pathways and gene expression .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It is involved in binding interactions with biomolecules and can influence enzyme inhibition or activation . Changes in gene expression are also associated with the action of this compound .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. This compound is known for its stability and does not degrade easily . Long-term effects on cellular function have been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This compound has been shown to have beneficial effects on health at certain dosages . High doses of this compound could potentially have toxic or adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is transported directly to the liver where it is converted to energy and other metabolites, including ketone bodies . These metabolites can be used by extrahepatic tissues, such as the brain and heart, as an immediate form of energy .

Transport and Distribution

This compound is transported and distributed within cells and tissues in a unique manner. Unlike long-chain fatty acids that are absorbed through the lymphatic system, this compound is absorbed directly into the portal vein and transported to the liver . This allows for quicker metabolism and energy production .

Subcellular Localization

Current studies focus on the prediction of protein subcellular localization, which plays a key role in functional annotation

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: Lauric acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Esterification: Methanol and Amberlyst 15 catalyst at 110°C.

    Oxidation: Potassium permanganate or chromic acid under acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride or phosphorus trichloride for halogenation.

Major Products:

    Esterification: Methyl laurate.

    Oxidation: Dodecanedioic acid.

    Reduction: Dodecanol.

    Substitution: Lauroyl chloride.

Comparison with Similar Compounds

Lauric acid is often compared with other medium-chain fatty acids, such as:

    Capric Acid (Decanoic Acid): Similar in structure but with a 10-carbon chain.

    Myristic Acid (Tetradecanoic Acid): Contains a 14-carbon chain.

    Palmitic Acid (Hexadecanoic Acid): A long-chain fatty acid with a 16-carbon chain.

This compound’s unique properties, such as its medium-chain length and antimicrobial activity, make it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

dodecanoic acid
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InChI

InChI=1S/C12H24O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h2-11H2,1H3,(H,13,14)
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InChI Key

POULHZVOKOAJMA-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCCC(=O)O
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Molecular Formula

C12H24O2
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Related CAS

10124-65-9 (potassium salt), 14622-13-0 (lithium salt), 15337-60-7 (unspecified barium.cadmium salt), 2437-23-2 (ammonium salt), 4040-48-6 (magnesium salt), 4696-56-4 (calcium salt), 629-25-4 (hydrochloride salt)
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DSSTOX Substance ID

DTXSID5021590
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Molecular Weight

200.32 g/mol
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Physical Description

Lauric acid is a white solid with a slight odor of bay oil. (USCG, 1999), Dry Powder; Liquid; Liquid, Other Solid; NKRA; Other Solid; Pellets or Large Crystals, Colorless to white solid; [HSDB] White odorless crystals; [MSDSonline], Solid, white or faintly yellowish crystalline solid
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Boiling Point

437 °F at 100 mmHg (NTP, 1992), 91.4 °C
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Flash Point

235 °F (NTP, 1992), [HSDB] 113 °C
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992), 1 g dissolves in 1 ml alcohol, 2.5 ml propyl alcohol; freely sol in benzene, ether., Slightly soluble in chloroform; soluble in acetone, petroleum ether; very soulble in methanol, ethanol; miscible with benzene, In water, 4.81 mg/L at 25 °C, 0.00481 mg/mL, practically insoluble in water; soluble in alcohol, chloroform, ether
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Density

0.883 (USCG, 1999) - Less dense than water; will float, 0.8679 g/cu cm at 50 °C
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Vapor Pressure

1 mmHg at 250 °F ; 5 mmHg at 303.1 °F; 760 mmHg at 570.6 °F (NTP, 1992), 1.6X10-5 mm Hg at 25 °C (extrapolated)
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Mechanism of Action

It has been shown that polyunsaturated fatty acids such as arachidonic and docosahexanoic acids but not monounsaturated and saturated long-chain fatty acids promote basal and nerve growth factor (NGF)-induced neurite extension of PC12 cells, a line derived from a rat pheochromocytoma. On the other hand, short-chain fatty acids and valproic acid (2-propylpentanoic acid) enhance the growth of neurite processes of the cells only in the presence of inducers. In this study, we demonstrated that straight medium-chain fatty acids (MCFAs) at millimolar concentrations alone potently induced neuronal differentiation of PC12 cells. Hexanoic, heptanoic and octanoic acids dose-dependently induced neurite outgrowth of the cells: their maximal effects determined 2 days after addition to the culture medium were more marked than the effect of NGF. PC12 cells exposed to octanoic acid expressed increased levels of the neuronal marker beta-tubulin isotype III. Nonanoic, decanoic, and dodecanoic acids also induced growth of neurite processes, but their maximal effects were less marked than that of octanoic acid. In contrast, the polyunsaturated fatty acid linoleic acid and short-chain fatty acids had only slight or almost no effects on neurite formation in the absence of NGF. The effect of octanoic acid was synergistic with or additive to the effects of NGF and dibutyryl cyclic AMP. Octanoic acid upregulated phosphorylation of p38 mitogen-activated protein kinase (MAPK), extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), critical signaling molecules in neuronal differentiation, but not phosphorylation of Akt, a signaling molecule downstream of phosphatidylinositol 3-kinase (PI3K). Moreover, growth of neurites induced by octanoic acid was potently inhibited by treatment of cells with the p38 MAPK inhibitor SB203580 and the ERK kinase inhibitor PD98059 but not inhibited and only slightly inhibited by the JNK inhibitor SP600125 and the PI3K inhibitor wortmannin, respectively. Taken together, our results indicate that MCFAs, including octanoic acid, induced neurite outgrowth of PC12 cells in the absence of NGF and suggest that the activation of p38 MAPK and ERK pathways is involved in this process.
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Color/Form

Colorless needles, Needles from alcohol, White, crystalline powder

CAS No.

143-07-7, 203714-07-2, 7632-48-6, 8000-62-2
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name DODECANOIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6814
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Dodecanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000638
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

111 °F (NTP, 1992), 43.8 °C, MP: 48 °C, 44 - 46 °C
Record name LAURIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/17822
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Lauric acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03017
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name DODECANOIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6814
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Dodecanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000638
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does lauric acid exert its antimicrobial effects?

A1: this compound exhibits potent antimicrobial activity against various microorganisms, including Campylobacter coli [] and Clostridium difficile []. Its mechanism of action involves disrupting the bacterial cell membrane, leading to leakage of cellular contents and ultimately cell death []. This compound also contributes to reactive oxygen species (ROS) generation, further amplifying its antimicrobial effects [].

Q2: Can other compounds enhance this compound's antimicrobial properties?

A3: Yes, combining this compound with other organic acids, such as acetic acid and lactic acid, has been shown to significantly enhance its inhibitory and bactericidal effects against major dairy mastitis pathogens, including Staphylococcus aureus, Streptococcus agalactiae, Streptococcus uberis, Escherichia coli, and Klebsiella spp. [].

Q3: What is the impact of this compound on lipid metabolism?

A4: this compound's effect on lipid profiles is complex and potentially influenced by factors like dose and individual variations. Studies in mice suggest that a diet with reduced this compound content in virgin coconut oil (VCO) improved the total cholesterol to high-density lipoprotein (HDL) ratio compared to regular VCO or medium-chain triglycerides [].

Q4: Can this compound influence ketone body production?

A5: Research indicates that this compound can directly stimulate ketone body production in astrocytes, glial cells found in the brain []. Treatment of the KT-5 astrocyte cell line with this compound resulted in a greater increase in ketone body concentration in the cell culture supernatant compared to oleic acid []. This suggests a potential role for this compound in providing fuel to neurons, particularly in conditions where glucose metabolism is impaired.

Q5: What is the molecular formula and weight of this compound?

A5: this compound, also known as dodecanoic acid, has the molecular formula C12H24O2 and a molecular weight of 200.32 g/mol.

Q6: How can this compound be characterized using spectroscopic techniques?

A8: Spectroscopic methods like infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy are valuable for characterizing this compound. IR spectroscopy can identify characteristic functional groups, such as the carbonyl group (C=O) and the alkyl chain (C-H) present in this compound []. NMR spectroscopy provides detailed information about the structure and connectivity of atoms within the molecule [].

Q7: How is this compound utilized in drug delivery systems?

A9: this compound serves as a chemical permeation enhancer in transdermal drug delivery systems []. It improves drug penetration through the skin by interacting with the lipid bilayers of the stratum corneum, the outermost layer of the skin, creating pathways for drug molecules to pass through [, ]. This enhancing effect is influenced by the chain length of the fatty acid and its molar ratio to the drug [].

Q8: How does this compound affect the properties of edible films?

A11: Adding this compound to biocomposite edible films made from chitosan, carrageenan, and modified tapioca can alter their characteristics []. While higher concentrations can negatively impact moisture content, tensile strength, and water vapor transmission rate, a 10% addition of this compound was found to improve the overall characteristics of the film, including thickness and opacity [].

Q9: What is the role of this compound in magnetorheological fluids?

A12: this compound, along with oleic acid, can be used as an additive to improve the stabilization of magnetorheological fluids (MRFs) []. These additives enhance the mechanical properties and reduce the sedimentation rate of the MRF over time []. The volume fractions of this compound, oleic acid, and carbonyl iron influence the overall performance of the MRF [].

Q10: What are some sustainable alternatives to this compound?

A14: ** Exploring this compound sources from insect fat, as demonstrated with Hermetia illucens larvae fat [], offers a potential sustainable alternative to traditional sources like coconut oil. This approach aligns with efforts to develop more environmentally friendly and resource-efficient production methods for this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.